Clorhidrato de harmalol

Descripción general

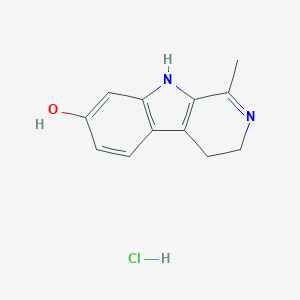

Descripción

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Harmalol hydrochloride is being explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. Research indicates that it may possess neuroprotective properties, which could be beneficial in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotective Effects

A study examined the effects of harmalol on neuronal cell lines, demonstrating its ability to reduce oxidative stress and promote cell survival under neurotoxic conditions. The results indicated that harmalol significantly decreased cell death rates compared to control groups, suggesting its potential as a neuroprotective agent .

Antioxidant Properties

Research has shown that harmalol hydrochloride exhibits strong antioxidant activity, which can be advantageous in formulating products aimed at reducing oxidative stress in cells. This property is particularly relevant in anti-aging research and therapies aimed at mitigating oxidative damage.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Harmalol Hydrochloride | 15 | Hydroxyl radical scavenging |

| Vitamin C | 50 | Free radical scavenging |

| Quercetin | 30 | Metal ion chelation |

The above table illustrates the comparative antioxidant activity of harmalol hydrochloride against other known antioxidants, highlighting its efficacy .

Natural Product Synthesis

Harmalol hydrochloride serves as a precursor in synthesizing various natural compounds, making it valuable in organic chemistry and natural product research. Its role in facilitating the synthesis of complex alkaloids is particularly noteworthy.

Synthesis Pathway Example

Research has documented pathways where harmalol hydrochloride is utilized to synthesize other bioactive compounds through alkylation and cyclization reactions . These pathways are crucial for developing new therapeutic agents.

Biochemical Research

In biochemical studies, harmalol hydrochloride is used to investigate its effects on cellular processes, particularly in signaling pathways related to cancer and metabolic disorders. Studies have shown that it can inhibit certain enzymes involved in carcinogenesis.

Case Study: Inhibition of CYP1A1

A significant study demonstrated that harmalol hydrochloride inhibits the dioxin-mediated induction of CYP1A1, a key enzyme involved in the activation of pro-carcinogens. The inhibition was observed at both transcriptional and post-translational levels, indicating its potential as a chemopreventive agent .

Cosmetic Applications

Due to its potential skin benefits, harmalol hydrochloride is being explored in cosmetic formulations aimed at improving skin health and appearance. Its antioxidant properties make it an appealing ingredient for products targeting aging and skin damage.

Research Findings

Studies have indicated that formulations containing harmalol hydrochloride can enhance skin hydration and elasticity while reducing signs of aging . This positions it as a promising candidate for natural cosmetic products.

Mecanismo De Acción

El hidrocloruro de harmalol ejerce sus efectos a través de varios mecanismos:

Inhibición Enzimática: Inhibe las enzimas del citocromo P450, particularmente CYP1A1, afectando el metabolismo de diversos compuestos.

Actividad Antioxidante: Elimina radicales hidroxilo y otras especies reactivas de oxígeno, protegiendo las células del daño oxidativo.

Inducción de Apoptosis: Induce apoptosis en células cancerosas mediante la liberación de citocromo C mitocondrial y la activación de caspasa-3.

Compuestos Similares:

- Harmine

- Harmaline

- Harman

Comparación:

- Harmine: Similar al hidrocloruro de harmalol, pero actúa principalmente como un inhibidor reversible de la monoaminooxidasa A (MAO-A) y tiene notables propiedades psicoactivas .

- Harmaline: Un precursor del harmalol, también inhibe la MAO-A y tiene efectos psicoactivos .

- Harman: Otro alcaloide de beta-carbolina con propiedades estructurales similares, pero con diferentes actividades biológicas .

El hidrocloruro de harmalol destaca por sus significativas propiedades antioxidantes y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer, lo que lo convierte en un compuesto único y valioso en la investigación científica .

Análisis Bioquímico

Biochemical Properties

Harmalol hydrochloride interacts with various enzymes and proteins. It significantly inhibits the dioxin-mediated induction of CYP1A1 at both transcriptional and posttranslational levels . This interaction suggests that Harmalol hydrochloride could play a role in the metabolism of certain drugs and toxins that are substrates of the CYP1A1 enzyme .

Cellular Effects

Harmalol hydrochloride has been shown to have significant effects on various types of cells. For instance, it has been used as a therapeutic agent against hepatocellular carcinoma due to its efficacy in inducing apoptosis and inhibiting the proliferation of cancer epithelial cells . It also showed high antioxidant activity in ABTS, FRAP, and reducing power assays .

Molecular Mechanism

The molecular mechanism of action of Harmalol hydrochloride involves its interaction with biomolecules and its influence on gene expression. It significantly inhibits the dioxin-mediated induction of CYP1A1 at the transcriptional and posttranslational levels . This suggests that Harmalol hydrochloride can modulate the expression and activity of this enzyme, potentially affecting the metabolism of various substances within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, Harmalol hydrochloride has shown a significant reduction in hepatocellular foci, nodules, and carcinoma over a period of 9 weeks . This indicates that the effects of Harmalol hydrochloride can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Harmalol hydrochloride have been observed to vary with different dosages. For instance, a dosage of 10 mg/kg body weight per week, administered intraperitoneally for 9 weeks, showed a significant reduction in hepatocellular carcinoma in mice .

Metabolic Pathways

Given its significant inhibition of the CYP1A1 enzyme , it is likely that Harmalol hydrochloride interacts with metabolic pathways involving this enzyme.

Subcellular Localization

Given its interactions with enzymes such as CYP1A1 , it is likely that Harmalol hydrochloride is localized to areas of the cell where these enzymes are present

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El hidrocloruro de harmalol se puede sintetizar mediante la extracción de harmalina de semillas de Peganum harmala, seguida de su conversión a harmalol. El proceso implica la reducción de harmalina utilizando borohidruro de sodio en metanol, produciendo harmalol. Este harmalol se trata luego con ácido clorhídrico para formar hidrocloruro de harmalol .

Métodos de Producción Industrial: La producción industrial de hidrocloruro de harmalol típicamente implica la extracción a gran escala de semillas de Peganum harmala, seguida de procesos de conversión química similares a la síntesis de laboratorio. El proceso de extracción puede incluir pasos de extracción con disolventes, purificación y cristalización para obtener hidrocloruro de harmalol de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de harmalol sufre diversas reacciones químicas, incluyendo:

Oxidación: El harmalol se puede oxidar para formar harmina.

Reducción: La harmalina se puede reducir a harmalol.

Sustitución: El harmalol puede sufrir reacciones de sustitución, particularmente en el átomo de nitrógeno en el anillo de beta-carbolina.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio u otros agentes oxidantes fuertes.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Diversos nucleófilos en condiciones ácidas o básicas.

Principales Productos Formados:

Oxidación: Harmina.

Reducción: Harmalol.

Sustitución: Diversos derivados de beta-carbolina sustituidos.

4. Aplicaciones en la Investigación Científica

El hidrocloruro de harmalol tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

- Harmine

- Harmaline

- Harman

Comparison:

- Harmine: Similar to harmalol hydrochloride but primarily acts as a reversible inhibitor of monoamine oxidase A (MAO-A) and has notable psychoactive properties .

- Harmaline: A precursor to harmalol, also inhibits MAO-A and has psychoactive effects .

- Harman: Another beta-carboline alkaloid with similar structural properties but different biological activities .

Harmalol hydrochloride stands out due to its significant antioxidant properties and its potential therapeutic applications in cancer treatment, making it a unique and valuable compound in scientific research .

Actividad Biológica

Harmalol hydrochloride, a β-carboline alkaloid derived from Peganum harmala, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of harmalol hydrochloride, supported by relevant research findings and case studies.

Overview of Harmalol Hydrochloride

Harmalol (chemical formula: C₁₃H₉N₃O·HCl) is known for its role as an active metabolite of harmaline, another β-carboline alkaloid. It exhibits various biological activities, including antimicrobial , antioxidant , antiprotozoal , and potential anticancer effects. The compound's ability to interact with biological macromolecules, such as DNA and proteins, underpins its pharmacological significance.

-

Inhibition of CYP1A1 Enzyme :

Harmalol has been shown to inhibit the carcinogen-activating enzyme CYP1A1 in human hepatoma HepG2 cells. This inhibition occurs at multiple levels—mRNA expression, protein stability, and enzymatic activity—suggesting a robust mechanism against dioxin-mediated carcinogenesis. Concentrations as low as 0.5 µM effectively reduce CYP1A1 activity in a dose-dependent manner . -

DNA Binding :

Studies indicate that harmalol binds to DNA through intercalation, leading to significant cytotoxic effects in various cancer cell lines, including HeLa and MDA-MB-231. The compound exhibited an IC₅₀ value of 14 µM against HepG2 cells, demonstrating its potential as a chemotherapeutic agent . -

Antimicrobial Activity :

Harmalol displays antimicrobial properties against a range of pathogens. Its efficacy has been attributed to its ability to disrupt microbial membranes and inhibit essential metabolic processes . -

Embryotoxicity :

Research has highlighted the embryotoxic effects of harmalol hydrochloride in animal models. Studies on pregnant rats revealed fetal mortality and reduced fetal body weight upon exposure to harmala alkaloids, indicating a need for caution regarding its use during pregnancy .

Table 1: Summary of Biological Activities of Harmalol Hydrochloride

Case Study: Anticancer Potential

In vitro studies have demonstrated the anticancer potential of harmalol in various cell lines. For example, the compound's binding affinity to specific DNA sequences enhances its cytotoxicity and may contribute to apoptosis in cancer cells . The research underscores the need for further exploration into harmalol's mechanisms and therapeutic applications.

Propiedades

IUPAC Name |

1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-3,6,14-15H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWAWVOHMZNXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=CC(=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

525-57-5 (Parent) | |

| Record name | Harmalol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50975693 | |

| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6028-07-5 | |

| Record name | 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6028-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmalol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3,4-dihydro-β-carboline-7-ol hydrochloride (monohydrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Harmalol hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP4735JS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential embryotoxic effects of Harmalol Hydrochloride?

A1: Research on Wistar rats has shown that Harmalol Hydrochloride can negatively impact embryonic development. A study by [] found that administering Harmalol Hydrochloride to pregnant rats, even at doses as low as 5 mg/kg, led to an increased number of resorbed or dead fetuses. Additionally, a significant decrease in fetal body weight and an increase in skeletal abnormalities were observed across all tested dosages []. This suggests that Harmalol Hydrochloride can cross the placental barrier and exert toxic effects on developing embryos.

Q2: Does Harmalol Hydrochloride exhibit any promising therapeutic applications?

A2: While recognized for its embryotoxic effects, Harmalol Hydrochloride has shown potential as an antiparasitic agent. A study by [] investigated its efficacy against Saprolegnia spp., a type of water mold that infects fish, and Amyloodinium ocellatum, a parasitic dinoflagellate. The research revealed that Harmalol Hydrochloride effectively inhibited the growth of Saprolegnia spp. at a minimum inhibitory concentration of 0.1 mM. Furthermore, it significantly reduced the motility of A. ocellatum dinospores in a dose-dependent manner []. These findings suggest that Harmalol Hydrochloride could be further explored as a potential treatment option for parasitic infections in aquaculture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.